3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Overview
Description
“3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with a molecular weight of 185.18 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m1/s1
. This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a predicted melting point of 290.13°C, a predicted boiling point of 412.9°C at 760 mmHg, a predicted density of 1.8 g/cm³, and a predicted refractive index of n20D 1.71 .Scientific Research Applications
Synthesis of Substituted Four Membered Rings and Bicyclo[1.1.1]pentanes
Bicyclo[1.1.0]butanes (BCBs), which are similar in structure to S-(+)-CBPG, are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . This process has applications in bioconjugation processes .
Mimetics for Ortho/Meta-Substituted Arenes
The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, similar to S-(+)-CBPG, has been described . These compounds can potentially mimic ortho/meta-substituted arenes . Useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .
Bioconjugation Processes
Bicyclo[1.1.0]butanes (BCBs) have found applications as tools for protein bioconjugation . They exhibit high chemoselectivity for the alkylation of cysteine residues under mild conditions .
Synthesis of Biologically-Relevant Targets
The chemistry of these compounds displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .
Modification of Nanoparticles and Nanostructures
Carboxylic acids, which are present in S-(+)-CBPG, have applications in the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene .
Medical and Pharmaceutical Applications
Carboxylic acids are also used in the medical field and pharmacy . They can be natural and synthetic, can be extracted or synthesized, and are highly active in organic reactions .
properties
IUPAC Name |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSHLWJBSDBBRH-XOJFDHPMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)C(=O)O)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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